molecular formula C82H141N18O16+ B144461 Efrapeptin F CAS No. 131353-66-7

Efrapeptin F

Cat. No. B144461
M. Wt: 1635.1 g/mol
InChI Key: HAOHIZZZBGXUNW-TYMATEDWSA-O
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Description

Efrapeptin F is a type of efrapeptin . Efrapeptins are peptides produced by fungi in the genus Tolypocladium that have antifungal, insecticidal, and mitochondrial ATPase inhibitory activities . They are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements .


Synthesis Analysis

Efrapeptins are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements . All efrapeptins and most efrapeptin analogues were shown to adopt helical conformations in solution .


Molecular Structure Analysis

Efrapeptin F was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . Efrapeptin F differs from efrapeptin D by a single amino acid residue, efrapeptin F having an alanine where efrapeptin D has a glycine .


Chemical Reactions Analysis

Efrapeptin F was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . Addition of alanine to the culture medium increased the relative abundance of efrapeptin F in the profile of both species . Conversely, addition of glycine increased the relative abundance of efrapeptin D in the profile of both species .


Physical And Chemical Properties Analysis

Efrapeptin F is a metabolite of entomogenous fungi in the genus Tolypocladium . It has been shown to express preferential cytotoxicity to nutrient-deprived tumor cells compared with nutrient-sufficient tumor cells .

Scientific Research Applications

Inhibition of Mitochondrial ATP Synthesis

Efrapeptin F, a peptide antibiotic of fungal origin, is recognized for its ability to inhibit mitochondrial ATP synthesis. This action is due to its binding to the soluble component of mitochondrial ATPase, making it a potent inhibitor relative to other compounds known for this function. This property makes efrapeptin valuable for studies on oxidative phosphorylation (Jackson et al., 1979).

Antifungal and Insecticidal Properties

Efrapeptin F exhibits toxic activity against various pests, including the twospotted spider mite and Colorado potato beetle. Its antifungal and insecticidal properties have been characterized, with efrapeptin F showing significant potency as an ATPase inhibitor in both fungal and insect mitochondria (Krasnoff et al., 1991).

Antitumor Activity

In cancer research, efrapeptin F demonstrates antitumor activity, both in vitro and in vivo. It inhibits the growth of breast cancer cells by disrupting the Hsp90:F1F0-ATPase complex and inhibiting Hsp90 chaperone activity. This inhibition leads to a reduction in cell proliferation and tumor growth, indicating potential therapeutic applications in cancer treatment (Papathanassiu et al., 2011).

Effects on Intracellular Protein Trafficking

Efrapeptin F has been identified to affect intracellular protein trafficking. It inhibits processes like syncytium formation and cytopathic effect in virus-infected cells, implicating its potential use in studies related to cellular protein transport and viral infections (Muroi et al., 1996).

Role in Endoplasmic Reticulum Stress

Research indicates that efrapeptin F may impact the endoplasmic reticulum stress response in tumor cells. Its interaction with Hsp90 and F1F0-ATPase complexes in breast cancer cells suggests a complex mechanism of action, potentially rendering tumor cells more vulnerable to environmental stressors that promote endoplasmic reticulum stress (Papathanassiu, 2008).

Safety And Hazards

Efrapeptin F is a potent inhibitor of mitochondrial oxidative phosphorylation . Its site of action is the terminal coupling factor . Efrapeptin-treatment results in upregulation of Grp94 (both cell lines) and Grp78 (MDA-MB-231 only) without evidence of a concomitant endoplasmic reticulum (ER) stress induction .

properties

IUPAC Name

(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOHIZZZBGXUNW-TYMATEDWSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H141N18O16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157011
Record name Efrapeptin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efrapeptin F

CAS RN

131353-66-7
Record name Efrapeptin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efrapeptin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
H Brückner, T Degenkolb - Chemistry & Biodiversity, 2020 - Wiley Online Library
… This study revealed that ratios of efrapeptin components C−H vary to a certain extent, efrapeptin F exceeding efrapeptin D in T. geodes and T. cylindrosporum, and D exceeding F in ‘T. …
Number of citations: 10 onlinelibrary.wiley.com
CM Boot, T Amagata, K Tenney, JE Compton… - Tetrahedron, 2007 - Elsevier
… Only partial NMR data were shown for efrapeptins C–G, while diagnostic FAB-MS m/z ion fragments were reported for efrapeptin F. Our recent report presented both comprehensive …
Number of citations: 49 www.sciencedirect.com
S Weigelt, T Huber, F Hofmann, M Jost… - … A European Journal, 2012 - Wiley Online Library
… Efrapeptin F displays antitumor activity in vitro and in vivo.18 Moreover, efrapeptins inhibit … Efrapeptin F is reported to strongly inhibit an insect V-ATPase with a K i of 0.125 μM.25 …
SB Krasnoff, S Gupta - Journal of Chemical Ecology, 1992 - Springer
… peak area of a known amount of pure efrapeptin F. A calibration curve was generated to verify that the UV detector response to efrapeptin F was linear in the quantitative range analyzed…
Number of citations: 26 link.springer.com
SB Krasnoff, S Gupta - Journal of chemical ecology, 1991 - Springer
… Efrapeptin F was the major component of the mixture from T. geodes with the order of … Efrapeptin F differs from efrapeptin D by a single amino acid residue, efrapeptin F having an …
Number of citations: 57 link.springer.com
I Momose, S Ohba, D Tatsuda, M Kawada… - Biochemical and …, 2010 - Elsevier
… efrapeptin F had preferential cytotoxicity to nutrient-deprived cells compared with nutrient-sufficient cells. Because efrapeptin F … Further, efrapeptin F showed antitumor activity in vivo. …
Number of citations: 41 www.sciencedirect.com
AR Bandani, B Amiri, TM Butt… - Biochimica et Biophysica …, 2001 - Elsevier
… by efrapeptin F and the plant enzyme by both efrapeptin F … Increasing the concentration of efrapeptin F from 0 to 12 μM … nmol Pi/mg protein/h by 12 μM efrapeptin F. The effect of 100 μM …
Number of citations: 87 www.sciencedirect.com
SB Krasnoff, S Gupta, RJS Leger, JAA Renwick… - Journal of Invertebrate …, 1991 - Elsevier
… We are intrigued by the finding that efrapeptin F is a more potent toxin in … efrapeptin F of reaching the mitochondria, the presumed site of action. The greater hydrophobicity of efrapeptin F…
Number of citations: 79 www.sciencedirect.com
S Gupta, SB Krasnoff, DW Roberts… - Journal of the …, 1991 - ACS Publications
… The identities of 1 as efrapeptin D and2 as efrapeptin F are based on comparison with the … Efrapeptin D (1) differed from efrapeptin F (2) by one Gly/Ala replacement. We first attempted …
Number of citations: 81 pubs.acs.org
A Dutt Konar, E Vass, M Hollósi, Z Majer… - Chemistry & …, 2013 - Wiley Online Library
… Efrapeptin C was shown to inhibit A1A0-ATP synthase from Methanosarcina mazei Gç1 [10], while efrapeptin F was reported to strongly inhibit an insect V-ATPase (Ki 0.125 μm) [11]. …
Number of citations: 8 onlinelibrary.wiley.com

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